Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic pyridazine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via an oxoethoxy bridge and substituted with a 4-fluorophenyl group. Its molecular structure integrates a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) and a benzodioxin system, which is a bicyclic ether with oxygen atoms at positions 1 and 2.
This compound is part of a broader class of molecules designed for applications in medicinal chemistry, particularly as angiogenesis inhibitors, though its specific therapeutic profile remains under investigation .
Properties
IUPAC Name |
ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O7/c1-2-31-23(30)22-19(12-21(29)27(26-22)16-6-3-14(24)4-7-16)34-13-20(28)25-15-5-8-17-18(11-15)33-10-9-32-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAYITDUXABKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a dihydrobenzo[dioxin] moiety, which is known for its diverse biological properties. Its structural formula can be represented as follows:
This structure is significant in determining its interactions with biological targets.
Research indicates that the compound may exhibit various mechanisms of action, particularly in the context of inhibiting specific enzymes or receptors involved in disease processes. For instance, compounds with similar structural motifs have been shown to inhibit DprE1 (Decaprenylphosphoryl--D-ribofuranose 2'-oxidase), which is crucial in the metabolism of Mycobacterium tuberculosis . This inhibition suggests potential applications in treating tuberculosis and other bacterial infections.
Antimicrobial Activity
Studies have demonstrated that derivatives of the dihydrobenzo[dioxin] scaffold exhibit promising antimicrobial properties. The compound's ability to inhibit DprE1 has been linked to its effectiveness against Mycobacterium tuberculosis, indicating potential as a novel antibiotic agent .
Case Study: Inhibition of DprE1
A notable study identified a series of compounds based on the dihydrobenzo[dioxin] scaffold that showed potent inhibition of DprE1. The study reported minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties against resistant strains of bacteria .
| Compound | MIC (µM) | Target |
|---|---|---|
| Compound A | 0.5 | DprE1 |
| Compound B | 0.8 | DprE1 |
This table illustrates the comparative effectiveness of various analogs derived from similar scaffolds.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the dihydrobenzo[dioxin] ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances binding affinity to biological targets .
Summary of Findings
The biological activity of this compound appears promising based on existing literature. Its potential as an antimicrobial agent and antioxidant makes it a candidate for further research and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other benzodioxin- and pyridazine-containing derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Replacement of the ethyl carboxylate (target compound) with a benzonitrile group (8a) reduces molecular weight but may compromise solubility .
Solubility and Reactivity: The ethyl oxoacetate substituent in 9b increases polarity compared to the target compound, improving compatibility with aqueous systems . The dimethylamino-methylphenyl group in CS-0309467 introduces basicity, which may alter pharmacokinetic properties relative to the neutral fluorophenyl group in the target compound .
Synthetic Routes: The target compound and analogs like 8a and 9b are synthesized via multi-step protocols involving hydrogenation, Schiff base formation, and chromatographic purification . Unlike 10a (a trifluoroacetate salt), the target compound lacks charged functional groups, suggesting stability in non-polar environments .
Limitations and Contradictions:
Q & A
Q. What are the critical functional groups in this compound, and how do they influence its reactivity?
The compound contains a dihydropyridazine core, an ester group, a fluorophenyl substituent, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety. The ester group enables nucleophilic substitution, while the fluorophenyl ring enhances lipophilicity and potential π-π stacking with biological targets. The dihydrodioxin group contributes to conformational rigidity, which may stabilize interactions with enzymes or receptors .
Q. What standard techniques are used for structural confirmation?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments) resolves aromatic protons and coupling patterns. Mass Spectrometry (MS) confirms molecular weight via ESI-TOF, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. X-ray crystallography may be employed for absolute stereochemical determination .
Q. What is the typical synthesis pathway for this compound?
Synthesis involves sequential steps:
- Condensation of a fluorophenyl-substituted dihydropyridazine precursor with ethyl bromoacetate.
- Coupling with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine via carbodiimide-mediated amide bond formation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency?
Microwave irradiation reduces reaction times (e.g., from hours to 30 minutes) by enhancing thermal energy transfer. For example, coupling reactions in dioxane at 110°C under microwave conditions achieved 19% yield, compared to traditional heating . Optimization parameters include solvent dielectric constant, power settings, and reagent stoichiometry.
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, serum content) or cellular models. Mitigation strategies:
Q. How does the fluorophenyl substituent affect binding to Mycobacterium tuberculosis EthR?
The 4-fluorophenyl group enhances hydrophobic interactions with EthR’s ligand-binding pocket (computed ΔG = -9.2 kcal/mol via molecular docking). Comparative studies with non-fluorinated analogs show a 3-fold increase in binding affinity, attributed to fluorine’s electronegativity and van der Waals interactions .
Q. What experimental design optimizes catalytic hydrogenation in synthesis?
Use a factorial design to evaluate:
- Catalyst loading (5–10% Pd/C).
- Hydrogen pressure (1–3 atm).
- Solvent polarity (methanol vs. ethanol). Response variables: Yield (%) and enantiomeric excess (ee). Optimal conditions: 7% Pd/C, 2 atm H₂, methanol, 85% yield, >95% ee .
Methodological Guidance
Q. How to analyze oxidative degradation products?
Q. What computational tools predict metabolic pathways?
Use Schrödinger’s Metabolite Prediction Suite or GLORYx to identify Phase I/II metabolism sites. For this compound, predicted sites include:
Biological Mechanism Focus
Q. How to validate the compound’s role as an EthR inhibitor in tuberculosis adjuvant therapy?
- In Vitro : Measure ethA gene upregulation in Mycobacterium tuberculosis via qRT-PCR.
- In Vivo : Administer with ethionamide (ETH) in a murine TB model; monitor bacterial load reduction (CFU counts) vs. ETH alone.
- Binding Studies : Perform microscale thermophoresis (MST) with purified EthR protein (Kd ≈ 120 nM reported) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
